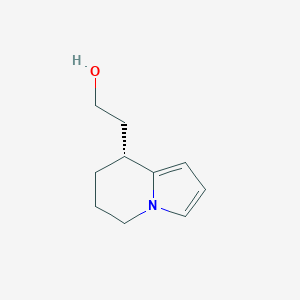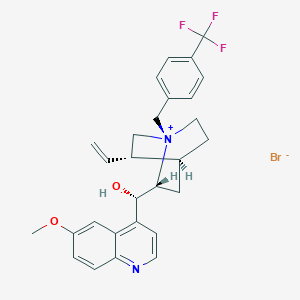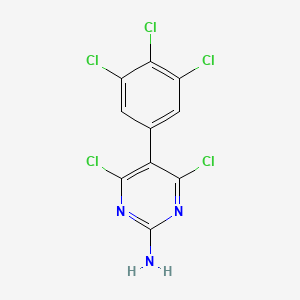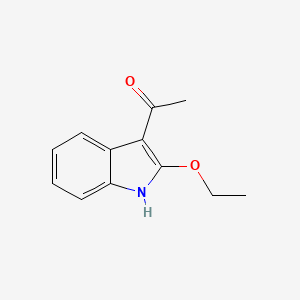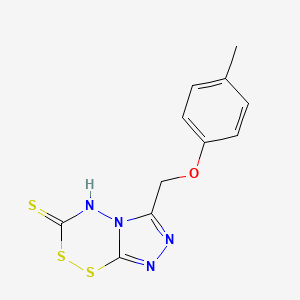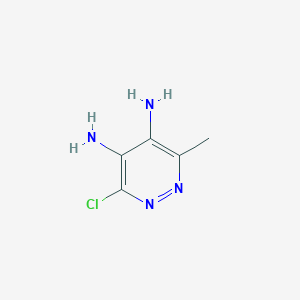
3-Chloro-6-methylpyridazine-4,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-methylpyridazine-4,5-diamine: is a heterocyclic compound belonging to the pyridazine family It is characterized by the presence of a chlorine atom at the third position, a methyl group at the sixth position, and two amino groups at the fourth and fifth positions on the pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methylpyridazine-4,5-diamine typically involves the chlorination of 6-methylpyridazine-4,5-diamine. One common method includes the reaction of 6-methylpyridazine-4,5-diamine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
6-Methylpyridazine-4,5-diamine+SOCl2→this compound+HCl+SO2
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
化学反応の分析
Types of Reactions:
Substitution Reactions: 3-Chloro-6-methylpyridazine-4,5-diamine can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of 6-methylpyridazine-4,5-diamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products:
Substitution: Substituted pyridazine derivatives.
Oxidation: Oxidized pyridazine derivatives.
Reduction: Reduced pyridazine derivatives.
科学的研究の応用
Chemistry: 3-Chloro-6-methylpyridazine-4,5-diamine is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the development of novel catalysts and ligands for various chemical reactions.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific kinases and other enzymes involved in disease pathways.
Medicine: The compound is explored for its therapeutic potential in treating autoimmune and inflammatory diseases. It is a key intermediate in the synthesis of p38MAP kinase inhibitors, which have applications in treating conditions like rheumatoid arthritis and psoriasis.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It serves as a precursor for various active ingredients in these products.
作用機序
The mechanism of action of 3-Chloro-6-methylpyridazine-4,5-diamine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating the associated biological pathways. For example, as a p38MAP kinase inhibitor, it prevents the phosphorylation of downstream substrates, leading to reduced inflammation and immune response.
類似化合物との比較
- 3-Chloro-4-methylpyridazine
- 3,6-Dichloro-4-methylpyridazine
- 3-Methylpyridazine
Comparison: 3-Chloro-6-methylpyridazine-4,5-diamine is unique due to the presence of two amino groups at the fourth and fifth positions, which significantly influence its reactivity and biological activity. In contrast, compounds like 3-Chloro-4-methylpyridazine and 3,6-Dichloro-4-methylpyridazine lack these amino groups, resulting in different chemical and biological properties. The presence of the chlorine atom at the third position in this compound also distinguishes it from 3-Methylpyridazine, which does not contain any halogen substituents.
特性
分子式 |
C5H7ClN4 |
|---|---|
分子量 |
158.59 g/mol |
IUPAC名 |
3-chloro-6-methylpyridazine-4,5-diamine |
InChI |
InChI=1S/C5H7ClN4/c1-2-3(7)4(8)5(6)10-9-2/h1H3,(H2,7,10)(H2,8,9) |
InChIキー |
DEWBLADMHFUXTQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(N=N1)Cl)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (3-cyclopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate](/img/structure/B15246034.png)
![Methyl1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B15246037.png)
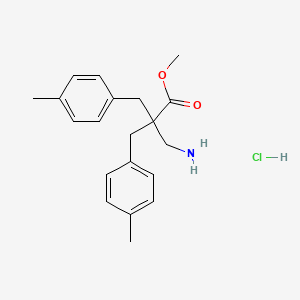
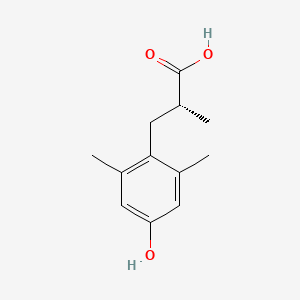
![2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B15246062.png)

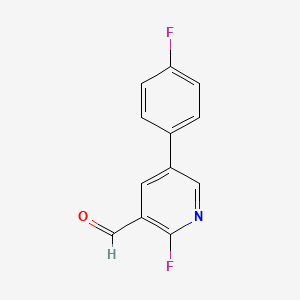
![Ethanone, 1-[5-(difluoromethoxy)-3-pyridinyl]-](/img/structure/B15246091.png)

